N,N-dibenzyl-4-bromo-3-ethoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyl-4-bromo-3-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3S/c1-2-27-22-15-20(13-14-21(22)23)28(25,26)24(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCPTRGFCKCXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dibenzyl 4 Bromo 3 Ethoxybenzenesulfonamide
Retrosynthetic Analysis Strategies for Complex Benzenesulfonamides
Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule by mentally breaking it down into simpler, commercially available starting materials. For N,N-dibenzyl-4-bromo-3-ethoxybenzenesulfonamide, the primary disconnection is at the sulfur-nitrogen bond of the sulfonamide functional group. This is a common and logical disconnection as the formation of a sulfonamide from a sulfonyl chloride and an amine is a reliable and widely used reaction.
This initial disconnection yields two key precursor molecules: 4-bromo-3-ethoxybenzenesulfonyl chloride and dibenzylamine (B1670424) . The synthesis of the target molecule, therefore, hinges on the successful preparation of these two intermediates.
Further retrosynthetic analysis of 4-bromo-3-ethoxybenzenesulfonyl chloride suggests two main strategies based on the introduction of the three substituents (bromo, ethoxy, and sulfonyl chloride) onto the benzene (B151609) ring. The order of these introductions is critical due to the directing effects of the functional groups in electrophilic aromatic substitution reactions.
Synthesis of Precursor Molecules
The successful synthesis of this compound is contingent on the efficient preparation of its precursor molecules. The following sections detail the synthetic routes to 4-bromo-3-ethoxybenzenesulfonyl chloride and dibenzylamine.
Preparation of 4-bromo-3-ethoxybenzenesulfonyl Chloride
The synthesis of this trisubstituted benzene derivative requires a careful sequence of reactions to ensure the correct regiochemistry. Two plausible synthetic pathways are considered here.
One potential route begins with a substituted ethoxybenzene. The ethoxy group is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. libretexts.orglibretexts.org When both are present, the stronger activating group typically governs the position of subsequent electrophilic substitution.
A possible synthetic sequence is as follows:
Bromination of Ethoxybenzene: Ethoxybenzene can be brominated to yield primarily 4-bromoethoxybenzene (also known as 4-bromophenetole). nih.gov
Chlorosulfonation of 4-bromoethoxybenzene: The subsequent chlorosulfonation of 4-bromoethoxybenzene would introduce the sulfonyl chloride group. The ethoxy group directs incoming electrophiles to the positions ortho to it (positions 2 and 6), and the bromo group directs to its ortho and para positions (positions 3, 5, and 4 - which is blocked). The activating nature of the ethoxy group would favor substitution at its ortho position (position 3), which is also meta to the bromo group, leading to the desired 4-bromo-3-ethoxybenzenesulfonyl chloride.
The general mechanism for chlorosulfonation of benzene involves the formation of a potent electrophile from chlorosulfonic acid, which is then attacked by the aromatic ring. youtube.com
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Bromination | Ethoxybenzene, Br₂, FeBr₃ (catalyst) | 4-Bromoethoxybenzene |
| 2 | Chlorosulfonation | 4-Bromoethoxybenzene, Chlorosulfonic acid (HSO₃Cl) | 4-bromo-3-ethoxybenzenesulfonyl chloride |
An alternative and often highly regioselective method involves the use of a Sandmeyer-type reaction on a suitably substituted aniline (B41778). nih.govorganic-chemistry.orgacs.org This approach offers excellent control over the placement of the sulfonyl chloride group.
The synthetic pathway would be:
Synthesis of 4-bromo-3-ethoxyaniline: This precursor can be synthesized from a commercially available starting material such as p-nitrochlorobenzene through a sequence of bromination, etherification, and nitro group reduction. A similar synthesis for the methoxy (B1213986) analogue, 4-bromo-3-methoxyaniline, has been documented. chemicalbook.comgoogle.com
Diazotization of 4-bromo-3-ethoxyaniline: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) to form a diazonium salt.
Chlorosulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., copper(II) chloride) to yield the desired 4-bromo-3-ethoxybenzenesulfonyl chloride. nih.govacs.org Modern variations of this reaction may use stable SO₂ surrogates like DABSO. organic-chemistry.org
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Synthesis of Precursor Aniline | Multi-step from p-nitrochlorobenzene | 4-bromo-3-ethoxyaniline |
| 2 | Diazotization | 4-bromo-3-ethoxyaniline, NaNO₂, HCl (aq.), 0-5 °C | 4-bromo-3-ethoxybenzenediazonium chloride |
| 3 | Sandmeyer Chlorosulfonylation | Diazonium salt, SO₂, CuCl₂ | 4-bromo-3-ethoxybenzenesulfonyl chloride |
Synthesis of Dibenzylamine
Dibenzylamine is a secondary amine that can be readily synthesized through several established methods, with reductive amination being a prominent route.
Reductive amination is a versatile method for forming amines from carbonyl compounds. pearson.comlibretexts.org It involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine.
One common route to dibenzylamine involves the reaction of benzaldehyde (B42025) with ammonia (B1221849). researchgate.net In this process, benzaldehyde first reacts with ammonia to form an imine, which can then react with another molecule of benzaldehyde. Subsequent reduction yields dibenzylamine. The reaction can be controlled to favor the formation of the secondary amine. researchgate.net
Alternatively, dibenzylamine can be prepared by the reductive amination of benzaldehyde with benzylamine (B48309). researchgate.net
Imine Formation: Benzaldehyde reacts with benzylamine to form the N-benzylidenebenzylamine intermediate.
Reduction: The intermediate imine is then reduced to dibenzylamine using a suitable reducing agent.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Ni), or other hydride sources. pearson.comlibretexts.org
| Reactants | Reducing Agent | Conditions | Product | Yield |
| Benzaldehyde, Ammonia | H₂/Catalyst (e.g., Ni) | Elevated temperature and pressure | Dibenzylamine | Variable |
| Benzaldehyde, Benzylamine | NaBH₄ | Methanol (B129727), room temperature | Dibenzylamine | Good to excellent |
| Benzaldehyde, Benzylamine | H₂/Pd-C | Ethanol, room temperature | Dibenzylamine | High |
Once the precursors, 4-bromo-3-ethoxybenzenesulfonyl chloride and dibenzylamine, have been synthesized, they can be reacted together in the presence of a base (such as triethylamine (B128534) or pyridine) to form the final product, this compound. This reaction is a standard procedure for the synthesis of sulfonamides. thieme-connect.com
Alkylation of Benzylamine or Ammonia
The synthesis of dibenzylamine, a key secondary amine precursor for the final compound, can be achieved through the alkylation of benzylamine. This process typically involves the reaction of benzylamine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. While direct alkylation of ammonia can also, in principle, yield benzylamine and subsequently dibenzylamine, controlling the degree of alkylation to selectively produce the secondary amine can be challenging, often resulting in a mixture of primary, secondary, and tertiary amines.
Another prominent method for the preparation of dibenzylamine is the reductive amination of benzaldehyde. This can be a one-pot reaction where benzaldehyde is reacted with benzylamine to form an intermediate imine, which is then reduced in situ to yield dibenzyl-amine. Common reducing agents for this transformation include sodium borohydride. chemistry-online.com Alternatively, catalytic hydrogenation can be employed, often utilizing catalysts such as Raney Nickel or ruthenium complexes under a hydrogen atmosphere. ias.ac.inresearchgate.netchemicalbook.comgoogle.comresearchgate.net The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to favor the formation of the desired secondary amine. researchgate.netresearchgate.netresearchgate.net For instance, reductive amination of benzaldehyde with dimethylamine (B145610) has been shown to give excellent yields of the corresponding tertiary amine using borohydride exchange resin. koreascience.kr
A summary of reaction conditions for the synthesis of dibenzylamine via reductive amination is presented in Table 1.
Table 1: Illustrative Reaction Conditions for the Synthesis of Dibenzylamine via Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde | Benzylamine | NaBH4, p-toluenesulfonic acid | Solvent-free | Room Temp. | 15-30 min | Not specified | chemistry-online.com |
| Benzaldehyde | Ammonia | RuCl2(PPh3)3, H2 | t-amyl alcohol | 130 | 5-30 h | Varies | researchgate.net |
Sulfonamide Bond Formation
The crucial step in the synthesis of this compound is the formation of the sulfonamide linkage. This is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.
Condensation Reactions between Sulfonyl Chlorides and Amines
The principal route to this compound involves the condensation of 4-bromo-3-ethoxybenzenesulfonyl chloride with dibenzylamine. The precursor, 4-bromo-3-ethoxybenzenesulfonyl chloride, is a specialized reagent that can be synthesized from commercially available starting materials. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the stable sulfonamide bond.
The efficiency of the condensation reaction is highly dependent on the reaction conditions. A variety of solvents can be employed, with aprotic solvents such as dichloromethane (B109758), tetrahydrofuran, or acetonitrile (B52724) being common choices to avoid side reactions with the sulfonyl chloride.
The presence of a base is essential to scavenge the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. Common bases include tertiary amines like triethylamine or pyridine (B92270), or inorganic bases such as potassium carbonate. The selection of the base can influence the reaction rate and the formation of byproducts.
The reaction temperature is another critical parameter. While many sulfonamide formations proceed readily at room temperature, gentle heating may be required to increase the reaction rate, particularly with less reactive amines or sulfonyl chlorides. The optimal reaction time is typically determined by monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC).
An illustrative table for the optimization of such a reaction is provided below, based on general principles of sulfonamide synthesis.
Table 2: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine (1.2) | 25 | 24 | Moderate |
| 2 | Tetrahydrofuran | Triethylamine (1.2) | 25 | 24 | Moderate |
| 3 | Acetonitrile | Triethylamine (1.2) | 25 | 24 | Good |
| 4 | Dichloromethane | Pyridine (1.5) | 25 | 24 | Moderate |
| 5 | Acetonitrile | Potassium Carbonate (2.0) | 50 | 12 | High |
While the reaction between a sulfonyl chloride and an amine is often efficient without a catalyst, certain systems can be employed to enhance the coupling efficiency, especially in cases of sterically hindered reactants or less nucleophilic amines. However, for the reaction between a reactive sulfonyl chloride and a secondary amine like dibenzylamine, catalysis is not typically required.
Alternative Sulfonamide Synthesis Approaches (e.g., from Sulfinic Acids, Oxidative Coupling)
Beyond the traditional sulfonyl chloride route, alternative methods for sulfonamide synthesis have been developed. One such approach involves the use of sulfinic acids or their salts as precursors. organic-chemistry.org For instance, a palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can provide aryl ammonium (B1175870) sulfinates, which can then be converted to sulfonamides in a one-pot process. organic-chemistry.org
Another modern approach is the oxidative coupling of thiols and amines. rsc.org This method can directly form the sulfonamide bond, often under milder conditions than traditional methods. For example, the reaction of thiols with aqueous ammonia in the presence of an iodine-based oxidizing system can yield N-unsubstituted sulfonamides. rsc.org While these methods offer potential advantages in terms of substrate scope and reaction conditions, their application to the specific synthesis of this compound would require specific adaptation and optimization.
Purification and Isolation Techniques for this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual reagents. The purification strategy typically involves a combination of techniques.
Initially, an aqueous workup is often performed to remove water-soluble impurities and the salt byproduct formed from the base. The organic layer containing the product is then separated, dried, and the solvent is removed under reduced pressure.
The primary method for purifying solid organic compounds is recrystallization. This technique relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. researchgate.netyoutube.comresearchgate.net
For more challenging separations or to achieve very high purity, column chromatography is a powerful tool. nih.gov In this method, the crude mixture is loaded onto a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the isolation of the pure sulfonamide. The progress of the purification can be monitored by TLC. researchgate.net
Table 3: Common Purification Techniques for Sulfonamides
| Technique | Principle | Typical Solvents/Mobile Phases | Application |
|---|---|---|---|
| Aqueous Workup | Partitioning between aqueous and organic phases | Water, brine, dilute acid/base | Removal of salts and water-soluble impurities |
| Recrystallization | Differential solubility | Ethanol, methanol, ethyl acetate (B1210297)/hexanes | Purification of solid products |
Considerations for Scalable and Sustainable Synthesis
The scale-up of the synthesis of this compound for industrial production necessitates a thorough evaluation of the process from both an economic and environmental perspective. Key considerations for a scalable and sustainable synthesis include reaction efficiency, atom economy, waste reduction, and the use of safer and more environmentally benign reagents and solvents.
Process Optimization and Alternative Reagents:
For the synthesis of the sulfonyl chloride intermediate, traditional Sandmeyer reactions can generate significant amounts of waste, including copper salts and acidic effluents. Modern approaches focus on minimizing this waste stream. For instance, the use of catalytic systems that can be recycled is an area of active research.
In the final sulfonylation step, the choice of base and solvent is critical. While pyridine is effective, its toxicity and difficulty in removal make it less desirable for large-scale production. Alternative, less hazardous bases such as triethylamine or even solid-supported bases could be employed.
Green Chemistry Approaches:
Several principles of green chemistry can be applied to enhance the sustainability of this synthesis.
Solvent Selection: The use of hazardous and volatile organic solvents should be minimized. Exploring the use of greener solvents, such as water or super-critical fluids, for the sulfonylation step could significantly improve the environmental profile of the process. Research has shown that some sulfonamide syntheses can be effectively carried out in aqueous media.
Catalysis: The development of catalytic methods for both the sulfonyl chloride formation and the sulfonamide synthesis can lead to higher efficiency and reduced waste. For example, catalytic amounts of a Lewis acid could potentially be used to promote the sulfonylation reaction, instead of stoichiometric amounts of a base.
Mechanochemistry: A promising green alternative to traditional solvent-based synthesis is mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling). Solvent-free mechanochemical approaches for the synthesis of sulfonamides have been reported, offering benefits such as reduced solvent waste, shorter reaction times, and potentially different product selectivity. rsc.orgThis method avoids the use of bulk solvents, thereby reducing the environmental impact and simplifying product work-up.
Data on Sustainable Synthesis of Structurally Related Sulfonamides:
While specific data for the target molecule is not available, studies on analogous compounds highlight the potential for greener synthetic routes. The following table summarizes some green chemistry approaches for sulfonamide synthesis found in the literature, which could be adapted for the synthesis of this compound.
| Synthetic Approach | Key Features | Potential Advantages for Scalable Synthesis |
| Mechanochemical Synthesis | Solvent-free reaction conditions, often at room temperature. rsc.org | Reduced solvent waste, lower energy consumption, simplified purification. rsc.org |
| Aqueous Media Synthesis | Use of water as the reaction solvent. | Environmentally benign, low cost, reduced toxicity concerns. |
| Catalytic Methods | Use of catalysts to promote the reaction. | Higher reaction efficiency, lower waste generation, potential for catalyst recycling. |
By incorporating these considerations, the synthesis of this compound can be developed into a more efficient, cost-effective, and environmentally responsible process suitable for large-scale production.
Spectroscopic and Structural Elucidation Techniques for N,n Dibenzyl 4 Bromo 3 Ethoxybenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. A full suite of NMR experiments is typically employed for the unambiguous structural assignment of a molecule like N,N-dibenzyl-4-bromo-3-ethoxybenzenesulfonamide.
One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural elucidation. These experiments provide information on the different chemical environments of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton. The ethoxy group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from coupling to each other. The benzyl (B1604629) groups would display signals for the methylene protons, which would likely appear as a singlet if they are chemically equivalent, and a series of multiplets in the aromatic region for the phenyl protons. The protons on the substituted benzene (B151609) ring of the benzenesulfonamide (B165840) core would also appear in the aromatic region, with their chemical shifts and splitting patterns (multiplicity) dictated by their position relative to the bromine, ethoxy, and sulfonamide groups.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For this compound, one would expect to observe signals for the methyl and methylene carbons of the ethoxy group, the methylene carbons of the benzyl groups, and a series of signals for the aromatic carbons of the three phenyl rings. The carbons directly attached to the bromine, oxygen, and sulfur atoms would have characteristic chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts As experimental data for the specific compound this compound is not available in the searched literature, the following table presents predicted chemical shift ranges based on analogous structures. These are estimations and would require experimental verification.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| Ethoxy CH₃ | 1.3 - 1.5 | 14 - 16 | Triplet |
| Ethoxy OCH₂ | 4.0 - 4.2 | 64 - 66 | Quartet |
| Benzyl CH₂ | 4.3 - 4.5 | 50 - 55 | Singlet |
| Aromatic H (Benzyl) | 7.2 - 7.4 | 127 - 130 | Multiplet |
| Aromatic H (Benzenesulfonamide) | 7.0 - 7.8 | 115 - 140 | Multiplet |
| Aromatic C (Benzenesulfonamide) | --- | 115 - 140 | --- |
| Aromatic C (Benzyl) | --- | 127 - 138 | --- |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the methyl and methylene protons of the ethoxy group and reveal the coupling network among the protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations from the benzyl methylene protons to the carbons of the attached phenyl ring and the nitrogen-bearing sulfur atom would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for determining the three-dimensional structure and conformation of the molecule. For example, NOESY could show spatial proximity between the benzyl methylene protons and protons on the benzenesulfonamide ring.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While this compound is not chiral and therefore does not have stereoisomers, advanced NMR techniques could be employed to study its conformational dynamics. Techniques such as variable temperature (VT) NMR could be used to investigate restricted rotation around the S-N or N-C bonds, which might be slow on the NMR timescale at lower temperatures.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₂₂H₂₂BrNO₃S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This experimental value is then compared to the theoretical mass to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Ionization Techniques (e.g., ESI, EI) and Fragmentation Pathways
The choice of ionization technique influences the extent of fragmentation observed in the mass spectrum.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is ideal for confirming the molecular weight.
Electron Ionization (EI): EI is a hard ionization technique that imparts more energy to the molecule, leading to extensive fragmentation. The resulting fragmentation pattern is a "fingerprint" of the molecule and can be used to deduce its structure.
The fragmentation of this compound under EI would likely involve cleavage of the benzylic C-N bonds, the S-N bond, and bonds within the ethoxy group. Common fragments would include the benzyl cation (m/z 91) and fragments corresponding to the substituted benzenesulfonyl moiety. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.
Interactive Data Table: Predicted HRMS Data and Key Fragments As experimental data for the specific compound this compound is not available in the searched literature, the following table presents predicted data.
| Ion/Fragment | Predicted m/z | Information Provided |
| [M+H]⁺ (C₂₂H₂₃⁷⁹BrNO₃S)⁺ | 476.0526 | Molecular formula confirmation |
| [M+H]⁺ (C₂₂H₂₃⁸¹BrNO₃S)⁺ | 478.0505 | Confirmation of bromine presence |
| [C₇H₇]⁺ | 91.0548 | Benzyl group fragment |
| [C₂₂H₂₂⁷⁹BrNO₃S - C₇H₇]⁺ | 385.0009 | Loss of a benzyl group |
| [C₂₂H₂₂⁸¹BrNO₃S - C₇H₇]⁺ | 387.9988 | Loss of a benzyl group (⁸¹Br) |
Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation
Hyphenated mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the confirmation of the molecular identity and the assessment of the purity of synthesized organic compounds like this compound.
In a typical LC-MS analysis, the compound would first be separated from any impurities or starting materials on a liquid chromatography column. The retention time would be characteristic of the compound under the specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column type). Upon elution, the analyte enters the mass spectrometer. Using an ionization technique like Electrospray Ionization (ESI), the molecule would be expected to form a protonated molecular ion [M+H]⁺. Given the molecular formula C₂₁H₂₂BrNO₃S, the expected monoisotopic mass would be calculated. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, where the M and M+2 peaks would appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition. Fragmentation of the parent ion (MS/MS analysis) would yield characteristic daughter ions, further confirming the structure. Expected fragmentation pathways would include the cleavage of the benzyl groups, loss of the ethoxy group, and cleavage of the sulfonamide bond.
Hypothetical LC-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Retention Time | Dependent on LC conditions |
| Ionization Mode | ESI Positive |
| [M+H]⁺ (⁷⁹Br) | m/z 460.0582 |
| [M+H]⁺ (⁸¹Br) | m/z 462.0562 |
| Key Fragment Ions | C₇H₇⁺ (benzyl), [M-C₇H₇]⁺, [M-SO₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would confirm the presence of key structural motifs.
The IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group (S=O), the C-O-C ether linkage, the C-N bond, and the aromatic C-H and C=C bonds. The asymmetric and symmetric stretching vibrations of the S=O group in sulfonamides typically appear as two strong bands in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The presence of the ethoxy group would be indicated by C-O stretching vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene rings would appear in the 1600-1450 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C-S and S-N bond vibrations would also be observable. While specific assignments require detailed computational analysis, the combined data from IR and Raman would provide a comprehensive vibrational fingerprint of the molecule. For instance, in a study of a related sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, the S-N stretching vibration was identified at 931 cm⁻¹ nih.gov.
Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Aliphatic C-H | Stretching | 2980-2850 | 2980-2850 |
| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |
| S=O (Sulfonyl) | Asymmetric Stretching | ~1350 | Weak |
| S=O (Sulfonyl) | Symmetric Stretching | ~1160 | Moderate |
| C-O (Ether) | Stretching | 1250-1000 | Moderate |
| C-N | Stretching | 1200-1000 | Moderate |
| C-S | Stretching | 800-600 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To perform SCXRD, a high-quality single crystal of this compound would be grown, typically by slow evaporation of a suitable solvent. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined.
The data obtained would provide precise bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. For example, the geometry around the sulfur atom is expected to be a distorted tetrahedron nih.gov. The analysis of a closely related compound, N,N-dibenzyl-4-methylbenzenesulfonamide, showed that the benzene rings of the benzyl groups are splayed, precluding intramolecular π–π interactions researchgate.net. Similar conformational details would be expected for the title compound. The crystal packing, including any intermolecular interactions like C-H···O hydrogen bonds, would also be elucidated, providing insight into the supramolecular structure researchgate.net.
Hypothetical SCXRD Data for this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths (Å) | S=O, S-N, S-C, C-Br, C-O |
| Key Bond Angles (°) | O-S-O, C-S-N, C-N-C |
| Key Torsion Angles (°) | Describing the orientation of the benzyl and ethoxy groups |
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. While it does not provide the detailed atomic coordinates of SCXRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This technique is crucial for confirming the phase purity of a bulk sample, identifying different polymorphs (different crystal structures of the same compound), and monitoring phase transitions. The PXRD pattern of a newly synthesized batch of this compound could be compared to a reference pattern (either from a confirmed single crystal or a computationally predicted pattern) to verify its identity and crystallinity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be dominated by electronic transitions within the aromatic rings.
The primary transitions expected are π → π* transitions associated with the conjugated π-systems of the three benzene rings. These transitions are typically strong and would result in intense absorption bands in the UV region, likely below 300 nm. The presence of substituents on the benzenesulfonamide ring (bromo and ethoxy groups) would influence the exact position and intensity of these absorption maxima (λ_max). For example, a study on {(4-nitrophenyl)sulfonyl}tryptophan identified π-π* transitions at 245 and 290 nm nih.gov. The sulfonamide group itself can also contribute to the electronic spectrum, potentially with weaker n → π* transitions at longer wavelengths, though these may be masked by the more intense π → π* absorptions nih.gov. The solvent used for the analysis can also affect the position of the absorption bands.
Hypothetical UV-Vis Absorption Data for this compound (in Methanol)
| Transition Type | Expected λ_max (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π * | ~230-280 | High (>10,000) |
| n → π * | >280 | Low (<2,000) |
Computational and Theoretical Investigations of N,n Dibenzyl 4 Bromo 3 Ethoxybenzenesulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
No published DFT calculations detailing the electronic structure or molecular geometry of N,N-dibenzyl-4-bromo-3-ethoxybenzenesulfonamide were found. Such a study would typically involve the following analyses:
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
No literature on Molecular Dynamics (MD) simulations for this compound is currently available. MD simulations would be used to study the molecule's movement and conformational changes over time, providing insights into its flexibility and dynamic behavior. Furthermore, these simulations are essential for understanding how the molecule interacts with solvent molecules (solvation effects), which can significantly influence its conformation and reactivity in a solution.
Quantum Chemical Topology and Bonding Analysis (e.g., NBO Analysis)
There are no available Natural Bond Orbital (NBO) analysis or other quantum chemical topology studies for this compound. NBO analysis is a powerful tool used to study charge distribution, charge transfer interactions between different parts of a molecule, and the nature of chemical bonds. It provides a detailed picture of the electronic interactions that contribute to the molecule's stability.
Based on a comprehensive search of available scientific literature, there are no specific published computational or theoretical investigations focused on "this compound" that would allow for a detailed discussion of its reaction pathway elucidation, transition state analysis, or Quantitative Structure-Reactivity/Property Relationship (QSPR) modeling.
The level of detailed analysis requested in the prompt, such as the elucidation of reaction pathways, the characterization of transition states, and the development of QSPR models, requires dedicated computational chemistry studies. Such research has not been published for this specific compound.
Therefore, it is not possible to provide scientifically accurate, detailed research findings or data tables for the requested sections. While computational methods like Density Functional Theory (DFT) are used to study similarly structured molecules, the specific results are unique to the compound being investigated and cannot be extrapolated. mdpi.comresearchgate.netresearchgate.net Attempting to generate this content without supporting data would result in scientifically inaccurate and fabricated information.
Derivatization and Chemical Transformations of N,n Dibenzyl 4 Bromo 3 Ethoxybenzenesulfonamide
Functionalization at the Aryl Bromide Position via Cross-Coupling Reactions
The aryl bromide moiety is a versatile precursor for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their reliability and tolerance of various functional groups. nih.govrsc.org
The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating aryl-aryl bonds. nih.gov This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org For a substrate like N,N-dibenzyl-4-bromo-3-ethoxybenzenesulfonamide, this transformation allows for the introduction of a wide range of substituted or unsubstituted aryl and heteroaryl rings at the 4-position. The reaction conditions are generally mild and compatible with the sulfonamide and ether functionalities present in the molecule. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Typical Conditions | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) | Catalyzes the oxidative addition and reductive elimination steps. |
| Boron Reagent | Arylboronic acids (Ar-B(OH)₂) or Arylboronic esters (Ar-B(OR)₂) | Provides the aryl nucleophile. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the transmetalation step. ikm.org.my |
| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | Solubilizes reactants and facilitates the reaction. |
| Temperature | Room temperature to 120 °C | Provides energy to overcome activation barriers. |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Applying this to this compound would yield 4-alkynyl derivatives, which are valuable intermediates for further synthesis. Copper-free Sonogashira protocols have also been developed, often effective at room temperature, which can be advantageous for sensitive substrates. ucsb.edupitt.edu
Similarly, the Heck coupling reaction can introduce alkenyl groups by reacting the aryl bromide with an alkene in the presence of a palladium catalyst and a base. arkat-usa.org For introducing alkyl groups, variations of the Suzuki or Negishi coupling (using organozinc reagents) are commonly employed.
Table 2: Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Typical Conditions | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Activates the aryl bromide. wikipedia.org |
| Copper(I) Co-catalyst | CuI | Forms a copper acetylide intermediate, facilitating transmetalation. wikipedia.org |
| Alkyne | Terminal alkynes (RC≡CH) | Provides the alkynyl nucleophile. |
| Base | Et₃N, Diisopropylamine (DIPA) | Acts as a base and often as a solvent. organic-chemistry.org |
| Solvent | THF, DMF, Toluene | Solubilizes reactants. |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines, amides, or related nitrogen nucleophiles. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by palladium complexes with specialized phosphine ligands and requires a base. organic-chemistry.org By reacting this compound with various primary or secondary amines, a wide array of 4-amino-substituted derivatives can be synthesized. wikipedia.org The choice of ligand is critical for achieving high yields and accommodating a broad range of amine substrates. libretexts.org
A related transformation, the Buchwald-Hartwig ether synthesis, can be used for O-arylation by coupling the aryl bromide with an alcohol or phenol (B47542) to form a diaryl ether or an alkyl aryl ether, respectively.
Chemical Modifications of the Ethoxy Group
The ethoxy group at the 3-position is another site for chemical modification, primarily through cleavage to the corresponding phenol.
The cleavage of aryl alkyl ethers to produce phenols is a common transformation in organic synthesis. For an ethoxy group, this de-ethylation can be achieved using various reagents. wikipedia.org Boron tribromide (BBr₃) is a highly effective, albeit strong, Lewis acid for cleaving aryl ethers at low temperatures. wikipedia.orgrsc.org Other methods include heating with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org Milder, more selective conditions have also been developed, such as using nucleophilic reagents like thiolates (e.g., sodium ethanethiolate) or lithium chloride in a polar aprotic solvent. wikipedia.orgrsc.org Biocatalytic methods using enzymes like cytochrome P450 monooxygenases also offer a green alternative for O-dealkylation. researchgate.net The resulting hydroxyl group is a versatile handle for subsequent reactions, such as acylation, alkylation, or conversion to a triflate for further cross-coupling.
Table 3: Common Reagents for Aryl Ether Cleavage
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | DCM, -78 °C to room temperature | Highly effective but can be harsh; requires stoichiometric amounts. rsc.org |
| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Classic method, requires high temperatures and strong acid. wikipedia.org |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724), reflux | Generates HI in situ for milder cleavage. rsc.org |
| Lithium Chloride (LiCl) | DMF, reflux | A nucleophilic cleavage method suitable for certain substrates. rsc.org |
| Mineral Acids (e.g., HCl) | High-temperature pressurized water | A greener alternative to traditional methods. rsc.org |
Direct functionalization of the ethyl group without prior cleavage is challenging due to the relative inertness of the sp³ C-H bonds. However, metabolic pathways in biological systems can achieve this through enzymatic C-oxidation. inchem.org In a synthetic context, such transformations would likely require advanced techniques like radical-mediated C-H activation, which may suffer from selectivity issues. A more practical and controlled approach involves the cleavage of the ethoxy group to the phenol as described in section 6.2.1, followed by re-alkylation with a functionalized ethyl halide or another electrophile. This two-step sequence allows for the introduction of various functionalities onto the oxygen, such as esters, carbonates, or alternative alkyl chains bearing reactive handles.
Transformations of the N,N-dibenzylsulfonamide Moiety
The N,N-dibenzylsulfonamide group is a key functional handle. The benzyl (B1604629) groups, while stable, can be selectively removed to unmask the sulfonamide nitrogen, which can then be further functionalized or induced to participate in cyclization reactions.
The removal of N-benzyl groups from sulfonamides is a critical transformation that yields the corresponding secondary sulfonamide, a versatile intermediate for further derivatization. Several methods exist for this deprotection, each with specific conditions and compatibilities. The choice of method must consider the other functional groups present in the molecule, namely the bromo and ethoxy substituents on the aromatic ring.
Common methods for N-debenzylation include:
Catalytic Hydrogenolysis: This is a widely used method involving a palladium catalyst (e.g., Pd/C) and a hydrogen source. However, it may not be suitable if other reducible groups are present.
Oxidative Cleavage: Reagents like ceric ammonium (B1175870) nitrate (CAN) can effectively remove benzyl groups, particularly activated ones like p-methoxybenzyl (PMB). nih.gov The standard benzyl group may require harsher conditions. Recent developments include metal-free electrochemical methods for the selective oxidative cleavage of the benzyl C-N bond. nih.gov These green chemistry approaches offer mild conditions and avoid the need for metal catalysts or external oxidants. nih.gov
Birch Reduction: Dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia), are effective for cleaving N-benzyl groups. researchgate.net
Lewis Acid-Mediated Cleavage: Strong Lewis acids can facilitate debenzylation, but may also promote side reactions like Friedel-Crafts alkylation if not carefully controlled. researchgate.net
The stability of the in situ-generated benzylic carbocation is often a driving force for selective C-N bond cleavage over N-S bond cleavage. nih.gov
Table 1: Comparison of N-Debenzylation Methods for Sulfonamides
| Method | Reagents & Conditions | Advantages | Potential Challenges |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., EtOH, EtOAc) | Clean reaction, high yields | Incompatible with reducible groups (alkenes, alkynes); catalyst poisoning by sulfur compounds. researchgate.net |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN), aq. CH₃CN | Effective for activated benzyl groups | May require stoichiometric reagents; potential for over-oxidation. researchgate.net |
| Electrochemical Oxidation | Undivided cell, carbon electrodes, H₂O | Metal-free, mild conditions, green approach | Requires specialized equipment; substrate scope can be limited. nih.govacs.org |
| Dissolving Metal Reduction | Na, liquid NH₃ | Powerful reduction, effective for stubborn groups | Harsh conditions, requires cryogenic temperatures, not compatible with electrophilic groups. researchgate.net |
| Base-Promoted Oxidation | KOtBu, DMSO, O₂ | Complementary to acid-promoted methods | Requires anhydrous conditions; mechanism involves a benzylic anion. researchgate.net |
Following the selective cleavage of one or both benzyl groups to yield the secondary or primary sulfonamide, the sulfonamide nitrogen can be functionalized with a variety of other substituents. This N-alkylation or N-arylation is typically achieved by deprotonating the sulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile.
The increased acidity of the N-H proton in sulfonamides facilitates this process. researchgate.net Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The resulting anion can be reacted with a range of electrophiles, such as alkyl halides, acyl halides, or activated aryl systems, to introduce new functional groups. This pathway allows for the synthesis of a large library of N-substituted 4-bromo-3-ethoxybenzenesulfonamide derivatives.
Table 2: Examples of N-Substituent Introduction
| Electrophile | Resulting N-Substituent | Reaction Type |
|---|---|---|
| Methyl Iodide (CH₃I) | Methyl (-CH₃) | N-Alkylation |
| Propargyl Bromide (HC≡CCH₂Br) | Propargyl (-CH₂C≡CH) | N-Alkylation |
| Acetyl Chloride (CH₃COCl) | Acetyl (-COCH₃) | N-Acylation |
| 2,4-Dinitrofluorobenzene | 2,4-Dinitrophenyl | Nucleophilic Aromatic Substitution |
| Benzyl Chloroformate (CbzCl) | Carboxybenzyl (-Cbz) | N-Carbamoylation |
Sultams, or cyclic sulfonamides, are an important class of heterocyclic compounds with significant applications in medicinal chemistry. nih.gov The synthesis of sultams from this compound would require intramolecular cyclization. This can be achieved by first modifying one of the N-benzyl groups or the benzenesulfonamide (B165840) ring to incorporate a reactive group.
One potential strategy involves the ortho-lithiation of a benzyl group, followed by reaction with an electrophile (e.g., an epoxide or dihaloalkane) to introduce a side chain with a terminal leaving group. Subsequent debenzylation of the other N-benzyl group would unmask the sulfonamide N-H. Intramolecular nucleophilic substitution, promoted by a base, would then lead to ring closure and the formation of the sultam. Various synthetic methods, including intramolecular oxa-Michael reactions and ring-closing metathesis, have been developed to access sultams of different ring sizes. nih.govorganic-chemistry.org
Table 3: Potential Strategies for Sultam Synthesis
| Strategy | Key Intermediate | Ring Size |
|---|---|---|
| Intramolecular N-Alkylation | N-(2-bromoethyl)-4-bromo-3-ethoxybenzenesulfonamide | 5-membered |
| Ring-Closing Metathesis (RCM) | N-allyl-N-(2-vinylbenzyl)-4-bromo-3-ethoxybenzenesulfonamide | 7-membered |
| Intramolecular Amidation | N-(2-carboxyethyl)-4-bromo-3-ethoxybenzenesulfonamide | 6-membered |
| Sonogashira Coupling/Cyclization | 2-Bromo-N-benzylbenzenesulfonamide + terminal alkyne | Benzosultams organic-chemistry.org |
Synthesis of Complex Analogues for Structure-Reactivity Relationship Studies
The synthesis of complex analogues is crucial for establishing structure-reactivity relationships (SRR). By systematically modifying the structure of this compound and evaluating the impact on its chemical or biological properties, a deeper understanding of its functional characteristics can be developed.
The transformations described previously (Sections 6.3.1-6.3.3) provide access to a wide range of derivatives. Further complexity can be introduced by leveraging the reactivity of the aromatic ring. The bromine atom at the 4-position is particularly useful for transition metal-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl or alkyl groups at the 4-position.
Buchwald-Hartwig Amination: This reaction can replace the bromine atom with a variety of primary or secondary amines.
Heck Coupling: Alkenes can be coupled at the 4-position.
Sonogashira Coupling: Terminal alkynes can be introduced, providing a handle for further "click" chemistry modifications.
Combining these aromatic ring modifications with transformations of the sulfonamide moiety allows for the creation of a multi-dimensional library of complex analogues for comprehensive SRR studies.
Applications in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are powerful tools for generating molecular diversity. The secondary sulfonamide, obtained after debenzylation of this compound, is an ideal candidate for participation in certain MCRs.
The acidic N-H of the sulfonamide can serve as the acid component in isocyanide-based MCRs, such as the Ugi or Passerini reactions.
Ugi Four-Component Reaction (Ugi-4CR): The debenzylated sulfonamide could react with an aldehyde, an isocyanide, and a carboxylic acid to generate complex α-acylamino amide structures incorporating the 4-bromo-3-ethoxybenzenesulfonamide core.
Passerini Three-Component Reaction (Passerini-3CR): In this reaction, the sulfonamide (acting as a nucleophile after deprotonation), an aldehyde or ketone, and an isocyanide would combine to form α-acyloxy carboxamide derivatives.
The use of the 4-bromo-3-ethoxybenzenesulfonamide scaffold in MCRs provides a rapid and efficient route to novel, highly functionalized molecules that would otherwise require lengthy multi-step syntheses.
Advanced Applications and Research Utility of N,n Dibenzyl 4 Bromo 3 Ethoxybenzenesulfonamide
N,N-dibenzyl-4-bromo-3-ethoxybenzenesulfonamide as a Versatile Synthetic Building Block
The molecular architecture of this compound, featuring a halogenated and ether-substituted aromatic ring coupled with a sulfonamide bearing bulky benzyl (B1604629) groups, suggests its potential as a versatile building block in organic synthesis.
Precursor for Advanced Organic Synthesis
The presence of a bromine atom on the aromatic ring is a key feature that would typically allow for a variety of cross-coupling reactions. Chemists could potentially utilize this "bromo" handle for the introduction of new carbon-carbon or carbon-heteroatom bonds through well-established catalytic methods such as Suzuki, Heck, or Buchwald-Hartwig reactions. The ethoxy group, being an electron-donating group, would influence the reactivity of the aromatic ring, directing incoming electrophiles and modulating the electronic properties of any resulting derivatives. The dibenzylsulfonamide moiety can act as a protecting group for the nitrogen atom, which can be removed under specific conditions to reveal a secondary amine, or it could be a stable component of a larger target molecule.
Scaffold for Complex Molecule Libraries
The multifunctional nature of this compound makes it a theoretical candidate for the construction of combinatorial libraries of complex molecules. By systematically varying the substituents at the bromine position through parallel synthesis techniques, a diverse range of compounds could be generated. These libraries could then be screened for biological activity or for specific material properties. The rigid benzenesulfonamide (B165840) core provides a defined three-dimensional structure from which to project new functionalities.
Role in the Development of New Synthetic Methodologies
While no studies have been found that use this compound for developing new synthetic methods, its structure suggests potential roles it could play.
Substrate in Novel Catalytic Systems
The compound could serve as a model substrate for testing the efficacy of new catalysts designed for C-Br bond activation or for transformations at positions ortho or para to the ethoxy and sulfonamide groups. The steric bulk of the dibenzyl groups might present a challenge for some catalytic systems, thereby providing a good test for the robustness and steric tolerance of new catalysts.
Component in Ligand Design
Although there is no evidence of its use in this capacity, the sulfonamide backbone is a common feature in the design of chiral ligands for asymmetric catalysis. It is conceivable that derivatives of this compound could be synthesized to create a new class of ligands. The ethoxy and bromo substituents could be further functionalized to introduce coordinating atoms or to tune the electronic and steric properties of the ligand, which in turn would influence the outcome of catalytic reactions.
Research in Supramolecular Chemistry and Self-Assembly
The interplay of aromatic stacking, potential hydrogen bonding (if the benzyl groups were modified), and dipole-dipole interactions arising from the sulfonamide and ethoxy groups could, in theory, lead to interesting supramolecular assemblies. The bromo substituent could also participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the self-assembly of molecules in the solid state. However, it must be reiterated that no specific research has been published to date that explores the supramolecular behavior of this compound.
Probes for Mechanistic Chemical Biology
The utility of a molecule as a probe in mechanistic chemical biology is contingent on its ability to provide insight into a specific chemical transformation or interaction without primarily exerting a biological effect. For a compound like this compound, its potential in this area has not been documented.
Research into the application of similarly structured sulfonamides has occasionally touched upon their utility as tools to understand enzymatic or cellular processes at a chemical level. However, no data tables or detailed research findings are available for this compound itself in this context.
Analytical Methodologies for N,n Dibenzyl 4 Bromo 3 Ethoxybenzenesulfonamide in Research
Chromatographic Separation Techniques for Purity and Quantification
Chromatography is an indispensable tool for the separation and analysis of N,N-dibenzyl-4-bromo-3-ethoxybenzenesulfonamide. The choice of technique is dictated by the specific analytical goal, whether it be purity assessment, quantification, or monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity determination and quantification of this compound due to its high resolution and sensitivity. wu.ac.thnanobioletters.com The development of a robust HPLC method is a critical step in the analytical workflow for this non-polar, N,N-disubstituted aromatic sulfonamide.
A typical approach involves reversed-phase chromatography, which is well-suited for separating non-polar to moderately polar compounds. The stationary phase of choice is often a C18 or C8-bonded silica (B1680970) column, providing a hydrophobic surface for the separation. wu.ac.thnih.gov The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common mobile phase for aromatic sulfonamides consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. nanobioletters.comnih.gov
Detection is most commonly achieved using a UV-Vis or a photodiode array (PDA) detector. wu.ac.th Given the aromatic nature of this compound, it is expected to exhibit strong UV absorbance, with a maximum wavelength (λmax) likely in the 260-280 nm range, typical for benzenesulfonamide (B165840) derivatives. wu.ac.th
The development process involves systematically adjusting parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation of the target compound from any impurities or starting materials. nanobioletters.com Method validation is then performed to ensure the method is accurate, precise, linear, and robust for its intended purpose. wu.ac.th
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8-12 min |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, like most sulfonamides, possesses low volatility and is prone to thermal degradation at the high temperatures required for GC analysis. nih.govpsu.edu Therefore, a derivatization step is essential to convert the sulfonamide into a more volatile and thermally stable derivative. nih.govnih.gov
Common derivatization strategies for sulfonamides include alkylation and silylation. nih.govpsu.edu Alkylation, for instance with (trimethylsilyl)diazomethane or pentafluorobenzyl (PFB) bromide, can be employed to modify the sulfonamide group, thereby increasing its volatility. nih.govnih.gov The choice of derivatizing agent depends on the specific functional groups present in the molecule and the desired detection method. gcms.cz
Once derivatized, the compound can be analyzed on a GC system, typically equipped with a capillary column coated with a non-polar or medium-polarity stationary phase. researchgate.net Flame ionization detection (FID) can be used for general-purpose analysis, while a mass spectrometer (MS) detector offers higher sensitivity and structural information for identification. researchgate.net The development of a GC method would involve optimizing the derivatization reaction conditions and the GC parameters, such as the temperature program and carrier gas flow rate, to achieve good separation and peak shape.
| Parameter | Condition |
|---|---|
| Derivatization Agent | Pentafluorobenzyl Bromide (PFB-Br) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions and for preliminary screening of compound purity. nanobioletters.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nanobioletters.comresearchgate.net
The stationary phase is typically a silica gel plate. usda.govusda.gov The choice of the mobile phase, or eluent, is crucial for achieving good separation. For aromatic sulfonamides, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or acetone) is often effective. reddit.com The polarity of the mobile phase is adjusted to obtain a retention factor (Rf) value for the product that is ideally between 0.3 and 0.7.
Visualization of the separated spots on the TLC plate can be achieved under UV light, as the aromatic rings in the compound are expected to be UV-active. usda.govsilicycle.com For further visualization or for compounds that are not UV-active, staining reagents can be used. epfl.ch Fluorescamine, for example, reacts with primary amines to produce fluorescent spots and can be used to visualize sulfonamides. usda.govusda.gov
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.4-0.6 |
Advanced Chromatographic Systems (e.g., 2D-LC, Nano-LC)
For complex samples or when very high resolution is required, advanced chromatographic systems such as two-dimensional liquid chromatography (2D-LC) and nano-liquid chromatography (nano-LC) can be employed. chromatographyonline.comresearchgate.netchromatographyonline.com
2D-LC offers significantly increased peak capacity by combining two different chromatographic separations in a single analysis. chromatographyonline.comselectscience.net For this compound, a 2D-LC method could involve a reversed-phase separation in the first dimension followed by a different type of separation, such as one based on shape selectivity or using a different organic modifier, in the second dimension. researchgate.net This approach is particularly useful for resolving closely related impurities that may co-elute in a one-dimensional separation. chromatographyonline.com
Nano-LC , which operates at very low flow rates (nL/min), is primarily used when sample amounts are limited and high sensitivity is paramount. chromatographyonline.comnih.govresearchgate.net Coupled with mass spectrometry (nano-LC/MS), this technique can provide extremely low detection limits, making it suitable for trace analysis of this compound in biological or environmental matrices. nih.govnih.gov
Quantitative Spectroscopic Methods
Spectroscopic methods provide a complementary approach to chromatographic techniques for the quantitative analysis of this compound.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for determining the concentration of UV-absorbing compounds in solution. nih.govresearchgate.netslideshare.net The presence of the substituted benzene (B151609) ring and the sulfonamide group in this compound makes it a strong chromophore, meaning it absorbs light in the UV region of the electromagnetic spectrum. pharmahealthsciences.netacs.org
The quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. pharmahealthsciences.net To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). ekb.eg The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. ekb.eg The choice of solvent is important; it should be transparent in the UV region where the compound absorbs. pharmahealthsciences.net Ethanol or methanol are often suitable choices for aromatic sulfonamides. pharmahealthsciences.net
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Wavelength of Maximum Absorbance (λmax) | ~270 nm (estimated) |
| Concentration Range for Calibration | 1-20 µg/mL |
| Path Length (Cuvette) | 1 cm |
Sample Preparation Strategies for Diverse Research Matrices
The preparation of samples containing this compound for analysis is a critical step that significantly influences the accuracy and reliability of the results. The choice of sample preparation technique depends on the nature of the research matrix, the concentration of the analyte, and the analytical method to be employed.
For the analysis of this compound in relatively clean matrices, such as reaction mixtures or formulated products, a simple "dilute-and-shoot" approach may be sufficient. This involves dissolving a known amount of the sample in a suitable solvent and then directly injecting it into the analytical instrument, for example, an HPLC system.
However, for more complex matrices, such as biological fluids (e.g., plasma, urine) or environmental samples (e.g., soil, water), more elaborate sample preparation procedures are necessary to remove interfering substances and enrich the analyte. Common techniques that could be applied for the extraction and clean-up of this compound from such matrices include:
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is crucial and depends on the polarity of the analyte. Given the structure of this compound, solvents like dichloromethane (B109758) or ethyl acetate would likely be effective.
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. It utilizes a solid sorbent material packed in a cartridge or disk to retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. For this compound, a reversed-phase sorbent (e.g., C18) would be appropriate, where the analyte is adsorbed from an aqueous sample and then eluted with an organic solvent like methanol or acetonitrile.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method, particularly in pesticide residue analysis, that could be adapted for this compound in food or environmental matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a clean-up step using a mixture of salts and sorbents to remove interfering matrix components.
The temperature and pH during extraction and sample handling must be controlled to ensure the stability of the analyte. eurl-pesticides.eu
Method Validation and Quality Control in Analytical Studies
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov It is an essential component of quality assurance in analytical research involving this compound. A validated analytical method provides reliable and consistent results. nih.gov The key performance characteristics that are evaluated during method validation include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Illustrative Method Validation Parameters for an HPLC-UV Method for this compound
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |
| Robustness | No significant effect on results | Method is robust |
Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. This includes the regular analysis of QC samples, such as blanks, calibration standards, and control samples with known concentrations of this compound, to ensure that the method is performing within the established validation limits. The results from QC samples are often plotted on control charts to visualize the performance of the method over time.
Future Research Directions for N,n Dibenzyl 4 Bromo 3 Ethoxybenzenesulfonamide
Exploration of Environmentally Benign and Sustainable Synthetic Routes
The traditional synthesis of sulfonamides often involves reagents and solvents that pose environmental concerns. A primary direction for future research is the development of green and sustainable synthetic methodologies for N,N-dibenzyl-4-bromo-3-ethoxybenzenesulfonamide. Current methods for related compounds often rely on hazardous reagents and volatile organic solvents. Future work should prioritize alignment with the principles of green chemistry. researchgate.net
Key research objectives in this area include:
Catalyst-Free Reactions: Investigating reaction pathways that proceed efficiently without the need for heavy metal catalysts, thereby reducing waste and toxicity. dntb.gov.ua
Green Solvents: Replacing conventional solvents with sustainable alternatives such as water, supercritical fluids, or bio-based solvents to minimize environmental impact. dntb.gov.ua
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as the atom-efficient synthesis of sulfonyl ureas. nih.govrsc.org
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating.
Table 1: Comparison of Traditional vs. Proposed Sustainable Synthetic Parameters
| Parameter | Traditional Approach | Proposed Sustainable Approach | Research Goal |
| Solvent | Chlorinated hydrocarbons (e.g., DCM) | Water, ethanol, ionic liquids | Minimize volatile organic compound (VOC) emissions |
| Catalyst | Stoichiometric strong bases | Catalyst-free systems or recyclable catalysts | Reduce toxic waste and improve cost-effectiveness |
| Energy Input | Conventional reflux heating | Microwave, sonication | Decrease energy consumption and reaction time |
| Atom Economy | Moderate | High | Maximize efficiency, minimize byproduct formation |
Deeper Understanding of Electronic Effects on Reactivity and Selectivity
The unique arrangement of substituents on the aromatic ring of this compound dictates its electronic properties and, consequently, its chemical reactivity. The interplay between the electron-donating ethoxy group (-OEt), the electron-withdrawing and sterically demanding N,N-dibenzylsulfonamide group (-SO₂NBn₂), and the inductively withdrawing bromo group (-Br) creates a complex electronic environment.
Future research should focus on a systematic investigation of these electronic effects. This can be achieved through a combination of experimental and computational methods to:
Map Electron Density: Utilize computational chemistry to model the electron density distribution on the aromatic ring, identifying sites most susceptible to electrophilic or nucleophilic attack.
Kinetic Studies: Perform kinetic studies on reactions such as electrophilic aromatic substitution to quantify the activating or deactivating effects of the substituent combination.
Hammett Analysis: Apply Hammett plots and related linear free-energy relationships to correlate reaction rates with electronic parameters, providing a quantitative understanding of substituent effects on reactivity and mechanistic pathways.
Table 2: Predicted Influence of Substituents on Aromatic Ring Reactivity
| Substituent | Position | Electronic Effect | Predicted Influence |
| -Br | 4 | Inductive: Withdrawing (-I); Resonance: Donating (+R) | Deactivating; ortho, para-directing |
| -OC₂H₅ | 3 | Inductive: Withdrawing (-I); Resonance: Donating (+R) | Activating; ortho, para-directing |
| -SO₂N(CH₂Ph)₂ | 1 | Inductive & Resonance: Withdrawing (-I, -R) | Strongly deactivating; meta-directing |
Development of Highly Selective Catalytic Transformations
The bromine atom at the 4-position serves as a versatile synthetic handle for a wide range of catalytic cross-coupling reactions. This functionality is crucial for derivatization and the construction of more complex molecules. A significant future research direction is to explore and optimize catalytic transformations at this position. The successful application of Suzuki cross-coupling in similar bromo-substituted aromatic amides provides a strong precedent for this approach. mdpi.com
Key catalytic reactions to be investigated include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl or alkyl groups.
Heck and Sonogashira Couplings: Formation of C-C bonds by coupling with alkenes and terminal alkynes, respectively, to build unsaturated systems.
Buchwald-Hartwig Amination: Creation of C-N bonds by coupling with various amines, leading to novel sulfonamide derivatives with diverse functionalities.
Cyanation Reactions: Introduction of a nitrile group, which can be further transformed into carboxylic acids, amides, or amines.
Developing highly selective and efficient catalytic systems for these transformations will be essential for creating libraries of novel compounds based on the this compound scaffold.
Integration into Advanced Functional Molecular Architectures
Beyond its potential as a standalone molecule, this compound can serve as a sophisticated building block for advanced functional materials. The sulfonamide group is a known zinc-binding group and can participate in hydrogen bonding, while the bromo- and benzyl- functionalities allow for covalent modification and the introduction of steric bulk. tandfonline.comtandfonline.com
Future research should explore the integration of this compound into larger, functional systems:
Medicinal Chemistry Scaffolds: The core structure can be elaborated using the catalytic methods described above to generate new derivatives for screening as therapeutic agents, such as carbonic anhydrase inhibitors. researchgate.netnih.govrsc.org
Supramolecular Chemistry: The sulfonamide moiety can act as a hydrogen bond donor/acceptor, enabling the design of self-assembling systems like gels, liquid crystals, or molecular cages.
Polymer Science: After converting the bromo-group into a polymerizable unit (e.g., a vinyl or styrenyl group), the molecule could be incorporated as a monomer to synthesize functional polymers with unique electronic or recognition properties.
Computational-Experimental Synergy for Predictive Design and Discovery
A modern research program on this compound should be built on a strong synergy between computational modeling and experimental validation. In silico methods can guide experimental design, saving time and resources, while experimental results provide crucial feedback for refining theoretical models. researchgate.netnih.gov
This synergistic approach should include:
Density Functional Theory (DFT) Calculations: To predict molecular geometries, vibrational frequencies, electronic properties, and reaction energetics. This can help elucidate reaction mechanisms and rationalize observed reactivity. nih.gov
Molecular Docking: To screen for potential biological targets by simulating the binding of the compound and its derivatives to the active sites of proteins, as has been done for other novel sulfonamides. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate structural features of a series of derivatives with their chemical or biological activity, enabling the predictive design of more potent or selective compounds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize derivatives with favorable pharmacokinetic profiles for further development in medicinal chemistry contexts. researchgate.netrsc.org
Table 3: Proposed Computational-Experimental Workflow
| Step | Computational Task | Experimental Task | Objective |
| 1. Characterization | DFT calculation of spectra (NMR, IR) | Spectroscopic analysis (NMR, IR, MS) | Confirm structure and assign spectral features |
| 2. Reactivity | Model transition states for cross-coupling | Screen catalysts and reaction conditions | Predict and optimize synthetic transformations |
| 3. Biological Activity | Molecular docking with target enzymes | In vitro enzyme inhibition assays | Identify and validate potential biological targets |
| 4. Optimization | QSAR and ADMET modeling | Synthesize and test optimized derivatives | Design new compounds with improved properties |
Q & A
Q. What synthetic methodologies are commonly employed for preparing N,N-dibenzyl-4-bromo-3-ethoxybenzenesulfonamide?
The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Sulfonylation : Introducing the sulfonamide group via reaction with dibenzylamine and a sulfonyl chloride precursor.
- Bromination : Electrophilic aromatic substitution at the para position using brominating agents (e.g., Br₂/FeBr₃ or NBS).
- Ethoxy Group Installation : Alkylation or nucleophilic substitution to introduce the ethoxy group at the meta position. Purification often employs column chromatography or recrystallization to isolate the product from intermediates/byproducts like mono-substituted derivatives .
Q. How is the compound characterized structurally and spectroscopically?
- X-ray Crystallography : Determines molecular conformation and packing. SHELX software is widely used for refinement, leveraging diffraction data to resolve bond lengths and angles .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromo and ethoxy groups) and confirms dibenzyl substitution via characteristic splitting patterns .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for confirming synthetic success .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Impurities include:
- Incomplete Substitution : Residual mono-bromo or mono-ethoxy derivatives, detected via TLC or HPLC.
- Oxidation Byproducts : Sulfone or sulfonic acid derivatives due to harsh reaction conditions. Mitigation involves optimizing reaction time/temperature and using inert atmospheres .
Advanced Research Questions
Q. How do the dibenzyl and bromo-ethoxy substituents influence crystallographic data interpretation?
- Steric Effects : Bulky dibenzyl groups can distort molecular geometry, complicating electron density maps. Strategies include high-resolution data collection (e.g., synchrotron sources) and twin refinement in SHELXL .
- Hydrogen Bonding : The ethoxy group participates in weak C–H···O interactions, affecting crystal packing. Comparing isostructural analogs helps resolve ambiguities .
Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates or radiolabeled ligands.
- Structure-Activity Relationship (SAR) : Modify the bromo or ethoxy groups to assess their role in binding affinity.
- Molecular Docking : Pair crystallographic data with computational models to predict binding modes to target enzymes (e.g., carbonic anhydrase) .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies may arise from:
- Solubility Issues : Use co-solvents (e.g., DMSO) or pro-drug strategies to enhance bioavailability.
- Off-Target Effects : Employ knock-out cell lines or competitive binding assays to validate specificity. Cross-referencing with structurally related sulfonamides (e.g., N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide) clarifies structure-activity trends .
Q. What strategies address challenges in regioselective functionalization of the benzene ring?
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonamide) to control bromination/alkoxylation positions.
- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl) to achieve sequential substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
